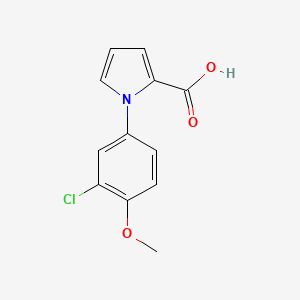
2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Descripción general
Descripción
2-Chloro-3-chloromethyl-5,7-dimethylquinoline is a useful research chemical . It is a heterocyclic building block . The molecular formula is C12H11Cl2N and the molecular weight is 240.13 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline can be represented by the SMILES stringCC1=CC2=NC(=C(C=C2C(=C1)C)CCl)Cl . This indicates the presence of two chloro groups, one of which is attached to a methyl group, and two methyl groups attached to a quinoline ring. Physical And Chemical Properties Analysis
2-Chloro-3-chloromethyl-5,7-dimethylquinoline is a solid at room temperature . Its molecular weight is 240.13 , and its molecular formula is C12H11Cl2N .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline derivatives were synthesized and evaluated as non-nucleoside Human HIV-1 Reverse Transcriptase Inhibitors, showcasing potential antiviral activity (Ghanei et al., 2015).
- The compound has been involved in the synthesis of chiral Pt(II)/Pd(II) pincer complexes with significant potential in catalytic asymmetric aldol and silylcyanation reactions, indicating its utility in asymmetric catalysis (Yoon et al., 2006).
- Research indicates its role in the synthesis of 2-quinazolinonyl imidazolidinones, a compound series with potential pharmaceutical applications (Reddy et al., 2003).
Materials Science and Catalysis
- It has been used in the synthesis of various quinoline derivatives with potential applications in materials science, specifically in designing functional materials with desirable optical and electronic properties (Kurban et al., 2020).
Biological Studies
- The compound has been involved in studies for bioreductively activated prodrug systems, indicating its potential in developing targeted drug delivery systems to specific tissues or cells (Parveen et al., 1999).
Organic Chemistry and Reaction Mechanisms
- Its derivatives have been studied for their reaction mechanisms and structural transformations, providing valuable insights into organic synthesis and reaction pathways (Marquardt, 1967).
Mecanismo De Acción
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has the hazard statements H302 - H318 - H413, indicating that it is harmful if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUPNFBZGRTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588972 | |
| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948290-59-3 | |
| Record name | 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948290-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



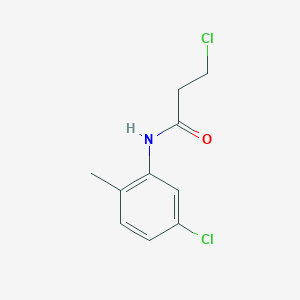
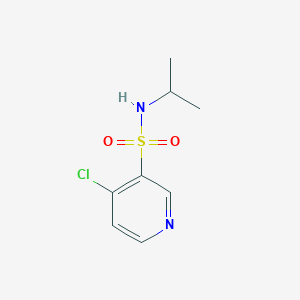

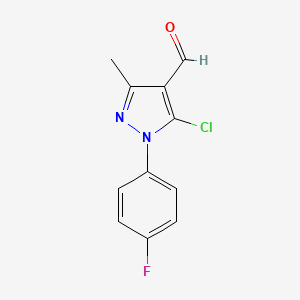
![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
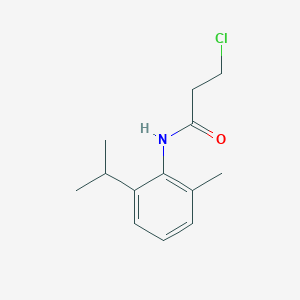
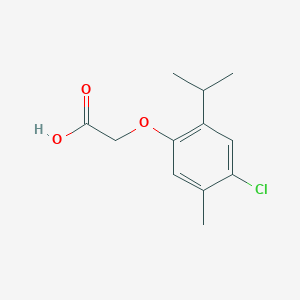
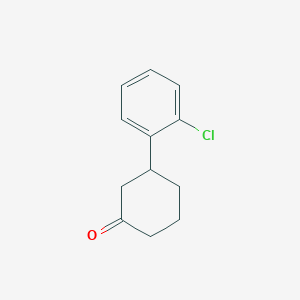

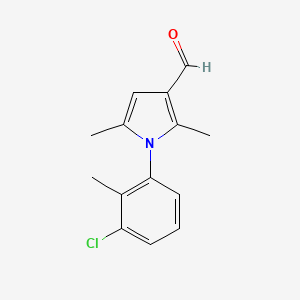

![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)
